Arsorous triazide

Beschreibung

Triazides are nitrogen-rich compounds characterized by the presence of three azide (-N₃) groups attached to a central atom or aromatic framework. These compounds are synthesized through methods such as poly-azidation of α-iodomethyl aryl ketones (e.g., geminal triazides) or substitution reactions on triazine rings .

Eigenschaften

CAS-Nummer |

167771-41-7 |

|---|---|

Molekularformel |

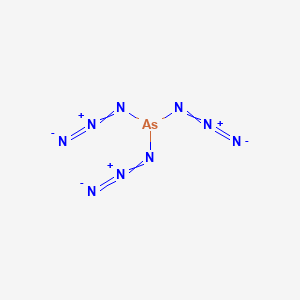

AsN9 |

Molekulargewicht |

200.98 g/mol |

IUPAC-Name |

triazidoarsane |

InChI |

InChI=1S/AsN9/c2-8-5-1(6-9-3)7-10-4 |

InChI-Schlüssel |

JSQMYNXMPBYXOR-UHFFFAOYSA-N |

Kanonische SMILES |

[N-]=[N+]=N[As](N=[N+]=[N-])N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Arsen(III)-triazid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Arsen(V)-oxid und Stickstoffgas zu bilden.

Reduktion: Reduktionsreaktionen können Arsen(III)-triazid in Arsin und andere arsenhaltige Verbindungen umwandeln.

Substitution: Die Azidgruppen können durch andere funktionelle Gruppen substituiert werden, was zur Bildung einer großen Bandbreite an Derivaten führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Arsen(III)-triazid verwendet werden, sind:

Oxidationsmittel: Wie Wasserstoffperoxid und Salpetersäure.

Reduktionsmittel: Wie Lithiumaluminiumhydrid und Natriumborhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide und Amine.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Arsen(III)-triazid gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Zum Beispiel:

Oxidation: Arsen(V)-oxid und Stickstoffgas.

Reduktion: Arsin und andere arsenhaltige Verbindungen.

Substitution: Verschiedene substituierte Arsenverbindungen.

Wissenschaftliche Forschungsanwendungen

Arsen(III)-triazid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese verwendet, um Azidgruppen in Moleküle einzuführen.

Materialwissenschaften: Wird bei der Herstellung von Hochenergiematerialien und Sprengstoffen eingesetzt.

Biologie: Untersucht wegen seiner möglichen Verwendung in der Biokonjugation und Markierung von Biomolekülen.

Medizin: Untersucht wegen seiner möglichen therapeutischen Anwendungen, obwohl seine Toxizität seine Anwendung einschränkt.

Wirkmechanismus

Der Wirkmechanismus von Arsen(III)-triazid beinhaltet die Freisetzung von Stickstoffgas bei der Zersetzung, was verschiedene chemische Reaktionen antreiben kann. Die Azidgruppen in der Verbindung sind hochreaktiv und können an Cycloadditionsreaktionen teilnehmen, wobei Triazole gebildet werden. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der Reaktion ab.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

Arsenic trioxide exhibits distinct behavior in redox processes:

Oxidation to Arsenic Pentoxide

Arsenic trioxide reacts with strong oxidizing agents like nitric acid or hydrogen peroxide:

This reaction produces arsenic pentoxide (H₃AsO₄) and nitrogen oxides .

Reduction to Elemental Arsenic or Arsine

In reductive environments, arsenic trioxide can form elemental arsenic or arsine gas (AsH₃):

This reaction is historically significant in the Marsh test for arsenic detection .

Acid-Base and Amphoteric Behavior

Arsenic trioxide is amphoteric, reacting with both acids and bases:

Reaction with Alkaline Solutions

In basic conditions, it forms arsenite ions:

This property is utilized in industrial separations .

Reaction with Hydrochloric Acid

It dissolves in concentrated HCl to form arsenic trichloride:

Arsenic trichloride is a volatile compound used in organoarsenic chemistry .

Reactions with Halogens

Arsenic trioxide reacts with halogens under controlled conditions to form trihalides:

| Halogen | Reaction | Product |

|---|---|---|

| Fluorine (F₂) | Arsenic pentafluoride | |

| Chlorine (Cl₂) | Arsenic trichloride | |

| Bromine (Br₂) | Arsenic tribromide | |

| Iodine (I₂) | Arsenic triiodide |

These reactions highlight arsenic’s ability to form covalent halides with varying physical properties .

Reactions with Metals and Metal Hydroxides

Arsenic trioxide reacts with metals like zinc and sodium hydroxide:

Reduction by Metals

This reaction demonstrates its reducing properties .

Reaction with Sodium Carbonate

Heating with Na₂CO₃ produces sodium arsenite:

This is used in synthesis of arsenical compounds4.

Environmental and Biological Relevance

While not a direct chemical reaction, arsenic trioxide’s environmental persistence is critical:

-

Toxicity stems from its interaction with cellular thiols, disrupting enzymes and signaling pathways .

Key Observations

-

Amphoteric Nature : Reacts with both acids and bases, enabling diverse applications.

-

Redox Flexibility : Undergoes oxidation to pentavalent arsenic and reduction to elemental arsenic.

-

Toxicological Significance : Bioaccumulates and disrupts cellular functions, necessitating strict handling protocols .

Wissenschaftliche Forschungsanwendungen

Arsorous triazide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce azide groups into molecules.

Materials Science: Employed in the preparation of high-energy materials and explosives.

Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.

Wirkmechanismus

The mechanism of action of arsorous triazide involves the release of nitrogen gas upon decomposition, which can drive various chemical reactions. The azide groups in the compound are highly reactive and can participate in cycloaddition reactions, forming triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Triazides are compared here with structurally and functionally analogous compounds, focusing on nitrogen content, stability, sensitivity, and energetic performance.

Table 1: Key Properties of Triazides and Related Compounds

Structural Analogs

Geminal Triazides :

- Feature three azide groups on a single carbon atom.

- Synthesized via IBX-SO₃K/NaN₃-mediated azidation of α-iodomethyl aryl ketones .

- Exhibit moderate stability but require cautious handling due to their high-energy nature .

- Applications: Precursors for tris-triazole derivatives via click chemistry .

Triazine-Based Triazides :

- Azide groups are attached to a triazine ring (e.g., C₃N₁₂).

- High nitrogen content (82.4%) and heat of formation (961 kJ/mol) but sensitive to external stimuli .

- Substituted derivatives (e.g., N,N-dimethyl variants) show reduced sensitivity while retaining high energy .

Metal Triazides (e.g., Aluminum Triazide): Exhibit exceptional detonation performance (velocity: 9,095 m/s; pressure: 31.02 GPa), surpassing TNT .

Functional Analogs

Conventional Explosives (TNT, HMX) :

- Lower nitrogen content but superior stability.

- TNT’s detonation velocity (6,900 m/s) is significantly lower than aluminum triazide’s (9,095 m/s) .

High-Nitrogen Heterocycles (e.g., s-Triazine Derivatives) :

- Compounds like tri-s-triazine (C₆N₁₈) exhibit even higher nitrogen content (85.7%) but lack practical applicability due to extreme sensitivity .

Q & A

Basic Research Questions

Q. What established synthesis methods are used for arsorous triazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via controlled photolysis or pyrolysis of precursor azides. For example, SP(N₃)₃ (a related triazide) undergoes selective decomposition under UV light (λ = 313 nm) to yield high-spin intermediates, with reaction conditions (e.g., wavelength, temperature, and matrix isolation) critically affecting product distribution . Yield optimization requires adjusting solvent polarity, irradiation time, and precursor concentration. Purity is assessed via NMR and mass spectrometry, with inert atmospheres (e.g., argon) minimizing side reactions. Documenting parameters in tabular form (e.g., temperature vs. yield) ensures reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound and its decomposition intermediates?

- Methodological Answer : Key techniques include:

- EPR Spectroscopy : Identifies high-spin nitrenes and dinitrenes by analyzing zero-field splitting (ZFS) parameters (DQ ≈ 0.21 cm⁻¹, EQ ≈ 0.055 cm⁻¹ for quintet dinitrenes). Line-broadening parameters (Γ(E) = 40–75 MHz) account for conformational isomers in matrices .

- UV-Vis Spectroscopy : Monitors photolysis progress by tracking absorbance changes at specific wavelengths (e.g., λ = 313 nm for azide decomposition) .

- DFT Calculations : Validate experimental ZFS parameters and predict intermediate structures at the PBE/DZ theory level, with <10% error margins .

Q. How should researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Stability is maintained by storing the compound in dark, anhydrous conditions at low temperatures (< –20°C). Decomposition risks increase under ambient light due to photolytic sensitivity. Handling in gloveboxes with inert gases (e.g., nitrogen) minimizes hydrolysis. Regular FT-IR checks for azide peak integrity (≈2100 cm⁻¹) confirm stability .

Advanced Research Questions

Q. How can EPR spectroscopy parameters be optimized to distinguish isomeric dinitrenes formed during this compound photolysis?

- Methodological Answer : Isomeric dinitrenes (e.g., 4a–c vs. 5a–c) are differentiated via EQ/DQ ratios:

- Quintet dinitrenes: EQ₄ ≈ 0.055 cm⁻¹ vs. EQ₅ ≈ 0.040 cm⁻¹ .

- Simulations incorporating line-broadening (Γ(E) = 75 MHz for dinitrenes, 40 MHz for trinitrenes) improve spectral resolution. Comparative DFT calculations (B3LYP/6-311+G(3df)) predict ZFS values, aiding experimental assignments .

Q. How do computational methods like DFT complement experimental EPR data in identifying high-spin intermediates?

- Methodological Answer : DFT calculations at the PBE/DZ level predict ZFS parameters (DQ, EQ) with ≈10% accuracy, enabling reliable matching to experimental EPR spectra. For asymmetric triazides (e.g., compound 11), computational models discriminate between structurally similar intermediates (e.g., quintet dinitrenes 15–17) by simulating angular dependencies of ZFS parameters .

Q. How can contradictions in reported decomposition pathways of this compound under varying photolysis conditions be resolved?

- Methodological Answer : Discrepancies often arise from differences in substituent effects (e.g., γ-phenyl groups vs. chloropyridines) or matrix environments. Systematic studies should:

- Control irradiation wavelengths to isolate specific azide group decomposition (e.g., λ = 313 nm for selective cleavage) .

- Cross-validate findings using combined EPR, UV-Vis, and DFT data .

- Publish raw spectral data and computational inputs to enable third-party replication .

Q. What mechanisms underlie the selective photolysis of specific azide groups in asymmetric this compound derivatives?

- Methodological Answer : Selectivity is governed by:

- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) destabilize adjacent azide groups, favoring their cleavage.

- Steric Factors : Bulky groups shield specific azides, reducing photolytic reactivity.

- Experimental validation involves synthesizing derivatives with systematic substituent variations and analyzing product ratios via EPR and HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.